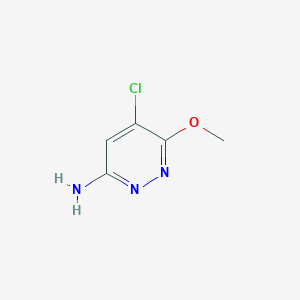

4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde (BPCA) is an organic compound belonging to the class of pyrazoles. It is a colorless liquid with a characteristic odor and is used in various scientific and industrial applications. BPCA is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in various industrial processes. Additionally, BPCA has been studied for its potential applications in medical research.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde, while not directly mentioned, is similar in structure and reactivity to those reported in the synthesis and crystal structure studies of various pyrazole derivatives. These compounds are synthesized through reactions involving chalcones and hydrazine hydrate, showcasing their utility in generating novel heterocyclic compounds with potential pharmacological activities. The structural characterization is often achieved using X-ray diffraction, highlighting the precise geometry of these molecules (Loh et al., 2013).

Antimicrobial Applications

Pyrazole derivatives have been investigated for their antimicrobial properties. For instance, chitosan Schiff bases modified with heteroaryl pyrazole derivatives exhibited antimicrobial activity against various bacteria and fungi. These findings suggest the potential of pyrazole compounds, including those structurally related to this compound, as frameworks for developing new antimicrobial agents (Hamed et al., 2020).

Photophysical Properties

The photophysical studies of pyrazole derivatives, including solvatochromic and crystallographic analyses, offer insights into their optical properties. These studies reveal how the molecular structure and solvent polarity influence the fluorescence and absorption characteristics of pyrazole compounds. This information is crucial for designing materials with specific optical properties for applications in sensing, organic electronics, and photonics (Singh et al., 2013).

Catalytic and Synthetic Applications

Pyrazole derivatives are also significant in catalysis and organic synthesis. The reactivity of pyrazole carbaldehydes with various reagents enables the creation of a wide array of functionalized molecules. These synthetic pathways are vital for developing pharmaceuticals, agrochemicals, and organic materials, demonstrating the versatility of pyrazole-based compounds in chemical synthesis (Aly et al., 2004).

Antioxidant Properties

Recent studies have shown that certain pyrazole derivatives possess antioxidant properties, highlighting their potential in mitigating oxidative stress-related diseases. The design and synthesis of these compounds involve structural modifications to enhance their efficacy as antioxidants, illustrating the therapeutic possibilities of pyrazole-based molecules (Prabakaran et al., 2021).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde involves the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with propan-2-ylamine in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "4-bromo-1H-pyrazole-5-carbaldehyde", "propan-2-ylamine", "suitable solvent", "catalyst" ], "Reaction": [ "Add 4-bromo-1H-pyrazole-5-carbaldehyde and propan-2-ylamine to a reaction flask", "Add a suitable solvent to the reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Allow the reaction mixture to cool to room temperature", "Filter the reaction mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure to obtain the desired product" ] } | |

Número CAS |

1517839-91-6 |

Fórmula molecular |

C7H9BrN2O |

Peso molecular |

217.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.